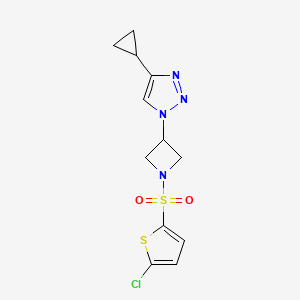
N-(4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzenesulfonamide is a complex organic compound characterized by a unique arrangement of quinoline, thiazole, and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzenesulfonamide typically involves a multi-step process:
Starting Materials: : The synthesis begins with 3,4-dihydroquinoline, 2-bromoethylketone, thiazole, and 4-methoxybenzenesulfonamide as starting materials.
Formation of Intermediate: : The initial step involves the alkylation of 3,4-dihydroquinoline with 2-bromoethylketone under basic conditions to form a key intermediate, 2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl bromide.
Thiazole Addition: : The intermediate is then reacted with thiazole in the presence of a suitable base to form the thiazol-2-yl substituted quinoline derivative.
Sulfonamide Coupling: : Finally, the thiazol-2-yl substituted quinoline is coupled with 4-methoxybenzenesulfonamide under appropriate conditions to yield the target compound.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using similar reaction steps but with optimized conditions to ensure higher yields and purity. Automation of the process and continuous-flow techniques can enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation at the quinoline moiety, leading to the formation of quinolinone derivatives.
Reduction: : Reduction reactions may target the oxoethyl group, converting it to hydroxyl derivatives.
Substitution: : The thiazole and sulfonamide groups are reactive sites for nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: : Lithium aluminium hydride or sodium borohydride in solvents like tetrahydrofuran.
Substitution: : Halogens, alkylating agents, or nucleophiles under appropriate conditions (e.g., basic or acidic environments).
Major Products
The major products of these reactions include:
Oxidation: : Quinolinone derivatives.
Reduction: : Hydroxyethyl-thiazol-2-yl substituted compounds.
Substitution: : Various substituted thiazole or sulfonamide derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzenesulfonamide is used as a building block for the synthesis of more complex molecules, especially in the development of heterocyclic compounds.
Biology
Biologically, this compound has been investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Medicine
In the field of medicine, it shows promise as a lead compound for developing novel therapeutics. Preliminary studies suggest its potential in anti-inflammatory and anticancer applications.
Industry
Industrially, it can be utilized in the synthesis of specialty chemicals and pharmaceuticals, serving as an intermediate in various production processes.
Mechanism of Action
The compound's mechanism of action involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline and thiazole moieties can bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt crucial biological pathways, leading to the compound's therapeutic effects. The exact pathways and targets vary depending on the specific application (e.g., anti-inflammatory vs. anticancer).
Comparison with Similar Compounds
Similar Compounds
Quinoline-based Compounds: : Similar in structure, these compounds also exhibit a range of biological activities and are commonly used in the development of drugs.
Thiazole Derivatives: : These are known for their role in pharmaceuticals and agrochemicals, with applications spanning antibacterial and antifungal treatments.
Sulfonamides: : Widely used as antibiotics, these compounds share the sulfonamide functional group but differ in their aromatic substituents.
Uniqueness
N-(4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzenesulfonamide stands out due to its combination of three diverse functional groups, each contributing to its unique reactivity and potential applications. The synergy of quinoline, thiazole, and sulfonamide functionalities in a single molecule provides a versatile platform for further chemical modifications and applications.
Properties
IUPAC Name |
N-[4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S2/c1-28-17-8-10-18(11-9-17)30(26,27)23-21-22-16(14-29-21)13-20(25)24-12-4-6-15-5-2-3-7-19(15)24/h2-3,5,7-11,14H,4,6,12-13H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVUWEGFUVSBHRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)N3CCCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-{[(3-chlorophenyl)carbamoyl]methyl}-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2730926.png)

![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-fluoro-4-methoxybenzene-1-sulfonamide](/img/structure/B2730929.png)
![{4-[(3-Fluorophenoxy)methyl]phenyl}methanamine hydrochloride](/img/structure/B2730930.png)
![14-(4-Fluorophenyl)-9-phenyl-3,7-dithia-5,14-diazapentacyclo[9.5.1.0^{2,10}.0^{4,8}.0^{12,16}]heptadec-4(8)-ene-6,13,15-trione](/img/structure/B2730935.png)
![2-ethyl-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]butanamide](/img/structure/B2730936.png)

![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2730939.png)
![3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2730940.png)
